JS-K is an O2-arylated diazeniumdiolate prodrug designed to release NO upon activation by glutathione S-transferases (GST). [ [] ] This design exploits the upregulation of GST in malignant cells compared to normal tissue, aiming to selectively deliver NO to tumors. [ [], [] ] JS-K has demonstrated potent antineoplastic activity in vitro and in vivo against various cancer types, including acute myeloid leukemia, multiple myeloma, prostate cancer, liver cancer, glioma, non-small cell lung cancer, and breast cancer. [ [], [], [], [], [], [], [], [], [] ]
JS-K is a novel compound designed for targeted cancer therapy, particularly in the context of inducing apoptosis in tumor cells. It is a prodrug that releases nitric oxide upon activation by glutathione-S-transferase, an enzyme often overexpressed in various cancers. This selective activation allows for localized therapeutic effects, minimizing systemic toxicity.
JS-K is classified as an organonitrogen compound, specifically a derivative of N-(4-hydroxyphenyl)maleimide. Its design aims to exploit the biochemical pathways prevalent in cancer cells, making it a promising candidate for anticancer therapies. The compound is soluble in dimethyl sulfoxide and exhibits stability in aqueous environments devoid of glutathione, which is crucial for its pharmacological efficacy.
The synthesis of JS-K involves several steps that focus on ensuring the compound's stability and bioactivity. The primary method used for its synthesis includes:
The synthesis process emphasizes achieving high purity levels to ensure effective biological activity when administered.
JS-K has a complex molecular structure characterized by a maleimide core that facilitates its interaction with biological targets. The chemical formula of JS-K is C₁₃H₁₃N₃O₄S, which reflects its functional groups that are essential for its mechanism of action.
JS-K undergoes several key chemical reactions upon administration:
The reactions are characterized by their specificity and efficiency due to the selective activation mechanism involving glutathione-S-transferase.
The mechanism through which JS-K exerts its anticancer effects involves several interconnected processes:
This multifaceted mechanism underscores JS-K's potential as an effective therapeutic agent against cancer.
JS-K exhibits several notable physical and chemical properties:
These properties are critical for its application in clinical settings, ensuring effective delivery and prolonged action within tumor tissues.
JS-K has been explored primarily within oncological research due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells. Key applications include:
The ongoing research into JS-K highlights its promise as a targeted cancer therapy, with potential implications for improving treatment outcomes in oncology.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: